N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide
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Description
“N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-yl” is a compound with the CAS Number: 436090-49-2 . It has a molecular weight of 249.31 . Another compound, “N-(5-Amino-2-methoxyphenyl)formamide”, also known as AMF-26, belongs to the class of formamide derivatives and has been found to exhibit various biochemical and physiological effects.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with formic acid in the presence of acetic acid and water .Molecular Structure Analysis
The InChI code for “N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-yl” is 1S/C13H19N3O2/c1-18-12-5-4-10 (14)8-11 (12)15-13 (17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3, (H,15,17) .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including those similar to N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, demonstrated significant potential in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Research on sulfonamide-focused libraries, including compounds similar to N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, revealed their effectiveness in antitumor activity. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens and shown potential as cell cycle inhibitors, advancing to clinical trials for anticancer therapy (Owa et al., 2002).
Corrosion Inhibition
Bentiss et al. (2009) investigated the use of similar compounds in corrosion inhibition, specifically the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This study showed the effectiveness of these compounds in protecting metal surfaces against corrosion, indicating a potential application in industrial and engineering contexts (Bentiss et al., 2009).
Anticholinesterase and Antioxidant Activities
Mphahlele, Gildenhuys, and Zamisa (2021) synthesized derivatives of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide and evaluated them for anticholinesterase and antioxidant activities. This research highlighted the potential of these compounds in treating neurological disorders and managing oxidative stress (Mphahlele, Gildenhuys, & Zamisa, 2021).
Drug-Tubulin Interactions
Banerjee et al. (2005) examined the interactions of sulfonamide drugs, like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, with tubulin. They discovered that these drugs bind to the colchicine site of tubulin, offering insights into their mechanism of action and potential applications in antimitotic therapies (Banerjee et al., 2005).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIZHANISQKLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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